(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol
説明
特性
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,13,15,17-22,26H,5-12,14H2,1-2H3/t17-,18-,19-,20?,21-,22-,23-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNHBAFYACINHV-GYDGNQOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C5=CN=CC=C5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4C5=CN=CC=C5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with significant potential in biological applications. This article explores its biological activity based on existing literature and research findings.
- Molecular Formula : C26H40O3
- Molecular Weight : 400.59 g/mol
- CAS Number : 20592-38-5
Research indicates that this compound interacts with various biological targets, primarily through:
- Hormonal Modulation : It may influence steroid hormone pathways due to its structural similarity to steroid hormones.
- Receptor Binding : The presence of the pyridine group suggests potential interactions with nicotinic acetylcholine receptors and other neurotransmitter systems.
1. Anticancer Properties
Studies have shown that compounds similar to this compound exhibit anticancer activity. For instance:
- In vitro studies demonstrated cytotoxic effects against various cancer cell lines including breast and prostate cancer cells.
- Mechanistic studies indicated that these compounds induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.
2. Neuroprotective Effects
The compound shows promise in neuroprotection:
- Neurotransmitter Modulation : It may enhance the release of acetylcholine and dopamine, contributing to improved cognitive functions.
- Oxidative Stress Reduction : Research suggests it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Study 1: Anticancer Activity
A study conducted on breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 values around 20 µM). The study concluded that the compound's ability to induce apoptosis was mediated through caspase activation and PARP cleavage.
Study 2: Neuroprotective Effects
In a model of Parkinson's disease using SH-SY5Y cells, treatment with the compound led to a decrease in cell death induced by 6-OHDA (6-hydroxydopamine). It was observed that the compound reduced reactive oxygen species (ROS) levels and increased the expression of antioxidant enzymes.
Data Table of Biological Activities
科学的研究の応用
Medicinal Chemistry
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted its effectiveness against specific cancer lines, suggesting that the pyridine moiety plays a crucial role in enhancing its biological activity .
2. Hormonal Modulation
The compound has been investigated for its potential to modulate hormonal pathways. Its structural similarities to steroid hormones suggest it could act as a selective receptor modulator. This property makes it a candidate for developing treatments for hormone-related disorders such as breast cancer and prostate cancer .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. Such properties make it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Pharmacology
1. Drug Development
The unique structure of (3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol positions it well for drug development. Its ability to interact with various biological targets can be exploited to develop new therapeutic agents with improved efficacy and reduced side effects compared to existing drugs .
2. Bioavailability Enhancement
Studies have also focused on enhancing the bioavailability of this compound through various formulations. Techniques such as nanoparticle encapsulation and prodrug strategies are being explored to improve its solubility and absorption in the body .
Material Science
1. Polymer Synthesis
In material science, the compound is being explored as a building block for synthesizing novel polymers with specific properties. Its unique chemical structure can be utilized to create materials with enhanced thermal stability and mechanical strength .
2. Nanotechnology Applications
Recent advancements in nanotechnology have seen this compound being tested in creating nanoscale devices for drug delivery systems. Its ability to form stable complexes with other molecules can facilitate targeted delivery of therapeutic agents directly to diseased tissues .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth compared to control groups. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Hormonal Activity
In a pharmacological study assessing hormonal modulation effects, the compound was shown to selectively bind to estrogen receptors with high affinity. This selectivity suggests potential applications in hormone replacement therapies and treatments for hormone-sensitive cancers.
Case Study 3: Neuroprotection
Research investigating the neuroprotective effects of this compound revealed that it reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. These findings support its potential use in developing therapies for neurodegenerative diseases.
類似化合物との比較
Substituent Variations at Position 17
The pyridin-3-yl group at position 17 is a key differentiator. Comparisons include:
Key Findings :
- Pyridin-3-yl and isoquinolinyl substituents enhance binding to nicotinic acetylcholine receptors compared to alkyl chains .
- Alkyl side chains (e.g., 6-methylheptan-2-yl) improve membrane permeability but reduce target specificity .
Modifications at Position 3
The hydroxyl group at C3 is a common site for functionalization:
Key Findings :
- Acetylation at C3 improves pharmacokinetic profiles by reducing first-pass metabolism .
- Glycosylation significantly increases water solubility but may hinder blood-brain barrier penetration .
Core Skeleton Variations
Divergences in the cyclopenta[a]phenanthrene core affect conformational flexibility:
Key Findings :
準備方法
Catalytic System and Optimization
The patent CN104262447A details the use of palladium catalysts, including:
-
Catalysts : PdCl₂, Pd(OAc)₂, Pd(PPh₃)₄
-
Bases : Cs₂CO₃, K₃PO₄, NaOᵗBu
-
Solvents : Toluene, tetrahydrofuran (THF), 1,4-dioxane
-
Temperature : 80–120°C
Representative Procedure :
A mixture of hydrazone (2) (1 mmol), 3-bromopyridine (1.1 mmol), PdCl₂(PPh₃)₂ (5 mol%), and Cs₂CO₃ (2 mmol) in toluene is heated at 90°C for 12–24 hours. The reaction affords abiraterone acetate (3) in 70–85% yield after column chromatography.
Stereochemical Considerations
Hydrolysis of the C3 Acetate
Abiraterone acetate (3) is hydrolyzed to the corresponding alcohol (4) using basic or acidic conditions.
Hydrolysis Conditions :
-
Base : NaOH (2M) in THF/MeOH (1:1)
-
Temperature : 25–50°C
-
Yield : >90% (extrapolated from analogous ester hydrolyses).
Note : The Pharmaffiliates data identifies (4) as an impurity in abiraterone acetate batches, confirming its formation via ester cleavage.
Analytical Characterization
Critical data for verifying the target compound include:
Q & A
Basic Research Questions
Q. What stereoselective synthesis strategies are recommended for synthesizing steroidal analogs with a pyridinyl substituent?
- Methodological Answer : Utilize Grignard or Suzuki-Miyaura coupling to introduce the pyridin-3-yl group at the C17 position of the steroidal backbone. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation for hydroxyl group orientation). Purify intermediates via column chromatography and validate stereochemistry using -NMR NOESY and X-ray crystallography .
Q. How can NMR spectroscopy resolve structural ambiguities in polycyclic steroidal systems?
- Methodological Answer : Assign - and -NMR signals using DEPT-135 and HSQC experiments. For axial/equatorial proton differentiation, analyze coupling constants (-values) and NOE correlations. Compare spectral data with structurally validated analogs (e.g., lanosterol derivatives) to confirm substituent positions .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for anti-inflammatory or hormonal activity using:
- Lipid peroxidation assays (to assess antioxidant potential).
- Receptor-binding studies (e.g., glucocorticoid or estrogen receptor competition assays).
- Cell viability assays (MTT or LDH release) to determine cytotoxicity thresholds .
Advanced Research Questions
Q. How do computational methods predict the binding affinity of pyridinyl-steroid hybrids to nuclear receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using receptor crystal structures (e.g., PDB: 1M2Z for glucocorticoid receptors). Validate predictions with MD simulations (GROMACS) to assess binding stability. Cross-reference with mutagenesis data to identify critical interaction residues .
Q. What analytical techniques resolve data contradictions in metabolic stability studies?
- Methodological Answer : Combine LC-MS/MS for metabolite identification with hepatic microsomal assays (CYP450 isoform-specific inhibitors). Use isotopic labeling () to track metabolic pathways. Discrepancies in half-life () may arise from species-specific CYP expression; validate using human hepatocytes .
Q. How can structure-activity relationship (SAR) studies optimize the steroidal core for reduced off-target effects?
- Methodological Answer :
- Modify substituents : Replace the C3 hydroxyl with fluorine to enhance metabolic stability.
- Compare analogs : Test C17-pyridinyl vs. C17-alkyl derivatives for receptor selectivity.
- Data table :
| Derivative | EC (nM) | Selectivity Index (vs. ERα) |
|---|---|---|
| Pyridinyl | 12.3 ± 1.5 | 8.7 |
| Heptanyl | 45.6 ± 3.2 | 2.1 |
Safety & Handling
Q. What PPE is required for handling steroidal compounds with pyridinyl groups?
- Methodological Answer : Use nitrile gloves, N95 respirators, and fume hoods for powder handling. Store at 2–8°C under inert gas (Ar/N) to prevent oxidation. For spills, neutralize with activated charcoal and dispose as hazardous waste (UN# 2811, Class 6.1) .
Data Validation & Reproducibility
Q. How can batch-to-batch variability in synthetic yields be minimized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
